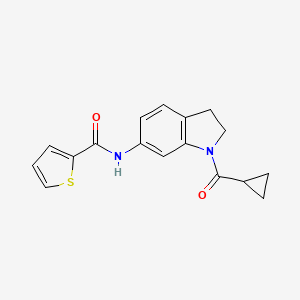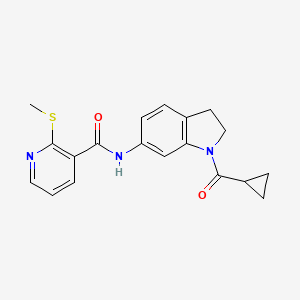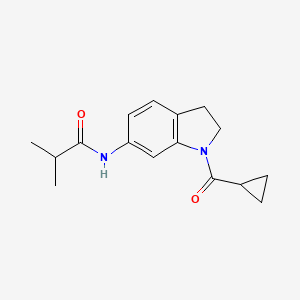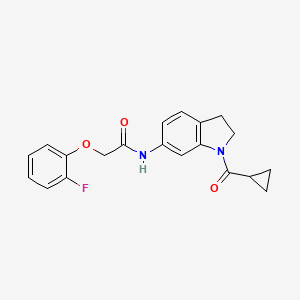
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide, also known as Acetyl-Tricyclo-Indoline (ATI), is a novel synthetic compound with potential applications in a variety of scientific fields. ATI is a heterocyclic amide with a tricyclic core structure, consisting of an indole, a pyrrole, and a benzamide group. It is a highly versatile compound, with a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of ATI is not yet fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes involved in the inflammatory and immune response pathways, as well as certain enzymes involved in the proliferation of cancer cells.
Biochemical and Physiological Effects
ATI has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and antifungal activity, as well as the ability to inhibit the proliferation of cancer cells. Additionally, it has been shown to have antioxidant activity, as well as the ability to modulate the activity of certain enzymes involved in the inflammatory and immune response pathways.
Avantages Et Limitations Des Expériences En Laboratoire
ATI has several advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and can be isolated in high yields. However, it does have some limitations for use in laboratory experiments. It is not yet fully understood how it works, and its effects may vary depending on the specific conditions of the experiment. Additionally, it is not yet commercially available, and so it may be difficult to obtain in large quantities.
Orientations Futures
There are a variety of potential future directions for the use of ATI. One potential direction is to further investigate its potential use as an anti-inflammatory and antifungal agent. Additionally, further studies could be conducted to better understand its mechanism of action and to determine its potential applications in other scientific fields. Additionally, further research could be conducted to investigate its potential use as an anticancer agent, as well as to investigate its potential use in other therapeutic applications. Finally, further research could be conducted to develop methods for synthesizing and isolating ATI in larger quantities.
Méthodes De Synthèse
ATI is synthesized from the reaction of 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride and 3-trifluoromethylbenzamide in the presence of a base such as sodium hydride. The reaction is carried out at room temperature, and the product is isolated by column chromatography.
Applications De Recherche Scientifique
ATI has been investigated for its potential applications in a variety of scientific fields. It has been studied for its potential use as an anti-inflammatory agent, with preliminary studies showing promising results. It has also been investigated for its potential use as an antifungal agent, with studies showing that it has antifungal activity against a variety of fungal strains. Additionally, it has been studied for its potential use as an anticancer agent, with studies showing that it is able to inhibit the proliferation of a variety of cancer cell lines.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11(24)23-8-7-12-5-6-15(10-16(12)23)22-17(25)13-3-2-4-14(9-13)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXNIMVPCRPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














